2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one
Description
Properties
Molecular Formula |
C13H14O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H14O2/c1-8(2)12(14)11-7-10-6-4-5-9(3)13(10)15-11/h4-8H,1-3H3 |
InChI Key |
MBEVPLLZCDSBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the construction of the benzofuran core followed by installation of the 2-methylpropanone side chain at the 2-position of the benzofuran ring. The methods reported in the literature rely on acylation, cyclization, and functional group transformations.
Stepwise Preparation Approach
| Step | Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Acylation of 2-(2-hydroxyphenyl) ethanone derivatives | Acid chlorides in presence of base (e.g., triethylamine) | High yields; forms esters intermediate |
| 2 | Treatment of esters with base to form 1,3-diketones | Bases like sodium hydride or potassium tert-butoxide in inert solvents (THF, DMF) | Good purity and yield |
| 3 | Cyclization to benzofuran ketone | Lewis acid catalysis with bases (e.g., combination of Lewis acid and base) | Efficient conversion to benzofuran ketone |
This sequence is adapted from patent US8674121B2 which describes a process for producing 2-alkyl benzofurans via acylation of hydroxyaryl ethanones followed by base treatment and cyclization.
Specific Method for 7-Methyl Substituted Benzofuran
- Starting from 2-(2-hydroxy-5-methylphenyl) ethanone or similar methyl-substituted hydroxyaryl ethanones, acylation with 2-methylpropanoyl chloride under basic conditions yields the corresponding ester intermediate.
- Subsequent base treatment in solvents like tetrahydrofuran (THF) or dichloromethane promotes formation of the 1,3-diketone.
- Final cyclization is achieved using a Lewis acid (such as trimethylsilyl triflate, TMSOTf) combined with a base, facilitating intramolecular ring closure to the benzofuran ketone structure.
Alternative One-Step Cyclization
A "one-step" cyclization method has been reported for related 2-aroyl benzofuran derivatives, involving the reaction of 1-(5-bromo-2-hydroxy-4-methoxyphenyl) ethanones with α-bromo ketones in the presence of anhydrous potassium carbonate in refluxing acetonitrile. This method efficiently forms the benzofuran ring and installs the aroyl group simultaneously. While this method is for 5-bromo derivatives, it demonstrates the feasibility of direct cyclization approaches which could be adapted for 7-methyl substituted analogs.
Detailed Reaction Conditions and Optimization
Acylation Step
- Reagents: Acid chloride (e.g., 2-methylpropanoyl chloride), base such as triethylamine or pyridine.
- Solvent: Dichloromethane or toluene.
- Temperature: 0 °C to room temperature.
- Notes: The reaction proceeds with high conversion and the ester intermediate can be isolated or directly used for the next step.
Base Treatment to 1,3-Diketone
- Reagents: Sodium hydride, potassium tert-butoxide, or other strong bases.
- Solvent: Polar aprotic solvents like THF, N,N-dimethylformamide (DMF), or 2-methyl-THF.
- Temperature: Room temperature to reflux.
- Notes: The choice of solvent and base equivalents (1.0 to 2.0 equiv) influences the yield and purity of diketone intermediate.
Cyclization to Benzofuran Ketone
- Reagents: Lewis acid such as trimethylsilyl triflate (TMSOTf) combined with a base (e.g., sodium bicarbonate quench).
- Solvent: Dichloroethane (DCE) or similar inert solvents.
- Temperature: 0 °C to room temperature.
- Workup: Quenching with aqueous sodium bicarbonate, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
- Yield: Typically 70–85% isolated yield for analogous benzofuran ketones.
Representative Experimental Data
| Compound | Yield (%) | Physical State | Melting Point (°C) | Purification |
|---|---|---|---|---|
| 1-(7-methylbenzofuran-2-yl)-3-hydroxypropan-2-one (intermediate) | 75–85 | Pale yellow oil or solid | 63–104 (depending on substitution) | Silica gel chromatography (Hexane/EtOAc 7:3) |
| Final benzofuran ketone | 70–85 | Solid or oil | Not always reported | Column chromatography |
Spectroscopic data (IR, 1H NMR, 13C NMR) confirm the structure and purity of intermediates and final products.
Summary of Key Literature Sources
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one has several scientific research applications:
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert pro-oxidative effects, leading to an increase in reactive oxygen species in cancer cells. This interaction can induce cell death and inhibit tumor growth. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one with three analogs from the literature, focusing on structural differences, spectroscopic properties, and functional implications.
2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one (Compound 2a)
- Structure : Features a trihydroxyphenyl ring instead of benzofuran, with a propan-1-one group and β-methyl substituent.
- Spectroscopic Data: ¹H-NMR: δ 5.81 (s, 2H, aromatic), δ 3.97 (td, 1H, ketone-adjacent CH), δ 1.13 (d, 6H, methyl groups) . ¹³C-NMR: Signals at 210.3 ppm (ketone C=O), 164.2–164.0 ppm (phenolic carbons), and 18.3 ppm (methyl carbons) .
- Functional Implications : The hydroxyl groups enhance solubility in polar solvents and enable hydrogen bonding, which is absent in the benzofuran analog. The absence of a fused oxygen heterocycle reduces aromatic stabilization compared to benzofuran derivatives.
2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one
- Structure: Contains a chloroacetyl-substituted phenyl ring and a pyrrolidinyl group attached to the propanone core.
- Crystallographic Data: Space Group: Monoclinic (P2₁/c). Bond Lengths: Mean C–C bond length = 0.009 Å, with a distorted geometry due to steric effects from the pyrrolidinyl group .
- Reactivity : The chloroacetyl group introduces electrophilic character, enabling nucleophilic substitution reactions, whereas the benzofuran analog lacks such reactivity.
2-(Methylamino)-1-(3-methylphenyl)propan-1-one
- Structure: Substituted with a methylamino group at the β-position and a 3-methylphenyl ring.
- This compound is structurally related to cathinone derivatives, suggesting possible psychoactive properties .
Comparative Data Table
Research Findings and Implications
Biological Interactions: Analogs with polar groups (e.g., hydroxyl or amino) exhibit higher solubility and bioactivity, whereas the benzofuran derivative’s lipophilicity may favor membrane permeability .
Synthetic Utility : The chloroacetyl and pyrrolidinyl groups in Compound 3 enable diverse derivatization pathways, a feature absent in the target compound .
Biological Activity
2-Methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-one is a benzofuran derivative known for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
The compound's molecular formula is , with a molecular weight of 202.25 g/mol. Its structural features contribute significantly to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H14O2 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | DCFIQBKDPDQPFR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=C2)C(=O)C(C)C |
Anticancer Properties
Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that related compounds induce apoptosis in K562 leukemia cells, suggesting a potential mechanism for cancer treatment through the activation of caspases and the generation of reactive oxygen species (ROS) .
Key Findings:
- Apoptosis Induction : Compounds similar to this compound have shown to increase the activity of caspases 3 and 7 significantly after prolonged exposure, indicating strong pro-apoptotic properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . This suggests potential applications in developing new antimicrobial agents.
Table: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Streptococcus pneumoniae |
| 2-Methyl-1-(7-methyl...) | 64 | Enterococcus faecalis |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Cell Signaling Modulation : It affects various cellular signaling pathways, which can lead to altered cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The induction of ROS is a critical factor in triggering apoptosis in cancer cells .
Case Studies
A notable study explored the effects of related benzofuran derivatives on different cancer cell lines, revealing that these compounds could selectively induce apoptosis without affecting normal cells . Another investigation focused on their antibacterial properties, highlighting the need for further exploration in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
